(2Z)-2-(methylsulfonylmethylidene)-1,3-thiazolidin-4-one
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Overview
Description
2-((Methylsulfonyl)methylene)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylsulfonyl)methylene)thiazolidin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to enhance the efficiency and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((Methylsulfonyl)methylene)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with varying degrees of saturation .
Scientific Research Applications
2-((Methylsulfonyl)methylene)thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological studies.
Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic applications, including as an anticancer and antidiabetic agent.
Mechanism of Action
The mechanism of action of 2-((Methylsulfonyl)methylene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-((Methylsulfonyl)methylene)thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfonyl group enhances its pharmacological activity and makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C5H7NO3S2 |
---|---|
Molecular Weight |
193.2 g/mol |
IUPAC Name |
(2Z)-2-(methylsulfonylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C5H7NO3S2/c1-11(8,9)3-5-6-4(7)2-10-5/h3H,2H2,1H3,(H,6,7)/b5-3- |
InChI Key |
DIBCEEFKLAEPNQ-HYXAFXHYSA-N |
Isomeric SMILES |
CS(=O)(=O)/C=C\1/NC(=O)CS1 |
Canonical SMILES |
CS(=O)(=O)C=C1NC(=O)CS1 |
Origin of Product |
United States |
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